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molecular formula C6H6N2O3S B8531454 Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo- CAS No. 82514-69-0

Acetic acid, 2-[(5-methyl-2-thiazolyl)amino]-2-oxo-

Cat. No. B8531454
M. Wt: 186.19 g/mol
InChI Key: YSLGGTIITFTBBY-UHFFFAOYSA-N
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Patent
US04321372

Procedure details

Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate (3 g., 14 mmole) was combined with 120 ml. of water and 14 ml. of 1N potassium carbonate and heated on a steam bath for 10 minutes. The mixture was clarified by filtration, cooled in an ice-water bath, acidified with acetic acid, filtered to yield a first crop of product (400 mg.) and evaporated to yield a second crop of product (1.45 g.). The two crops were recrystallized from acetic acid affording purified 5-methylthiazol-2-ylcarbamoylcarboxylic acid [1.12 g., m.p. 212°-213° C. (dec.)].
Name
Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8]([C:10]([O:12]CC)=[O:11])=[O:9])=[N:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8]([C:10]([OH:12])=[O:11])=[O:9])=[N:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Ethyl 5-methylthiazol-2-ylcarbamoylcarboxylate
Quantity
3 g
Type
reactant
Smiles
CC1=CN=C(S1)NC(=O)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was clarified by filtration
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a first crop of product (400 mg.)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a second crop of product (1.45 g.)
CUSTOM
Type
CUSTOM
Details
The two crops were recrystallized from acetic acid affording
CUSTOM
Type
CUSTOM
Details
purified 5-methylthiazol-2-ylcarbamoylcarboxylic acid [1.12 g., m.p. 212°-213° C. (dec.)]

Outcomes

Product
Name
Type
Smiles
CC1=CN=C(S1)NC(=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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